Methyl dimethylcarbamate

Description

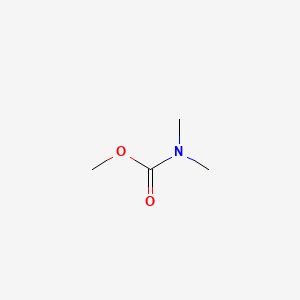

Structure

3D Structure

Properties

IUPAC Name |

methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELYJABLPLKXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226346 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7541-16-4 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations of Methyl Dimethylcarbamate

Direct Synthesis Pathways

Direct synthesis methods provide straightforward routes to methyl dimethylcarbamate (B8479999), often involving the reaction of amines with carbonate derivatives or integrated one-pot procedures.

Amination Reactions of Precursor Carbonates

A primary and well-established method for synthesizing carbamates, including methyl dimethylcarbamate, is through the amination of precursor carbonates. This involves the reaction of a suitable amine with a carbonate compound. For instance, the reaction of primary aliphatic amines with dimethyl carbonate (DMC) can yield methyl carbamates. core.ac.uk The reaction conditions, such as the presence of carbon dioxide and the choice of solvent, can significantly influence the reaction's conversion and selectivity. core.ac.uk

The interaction of amines with organic carbonates is a recognized method for carbamate (B1207046) synthesis that avoids the use of phosgene (B1210022). researchgate.net The reactivity in these amination reactions can be influenced by the nature of both the amine and the carbonate. Studies have shown that the choice of leaving groups in the dialkyl carbonates and the entering amine group can affect the reaction outcome, regardless of whether a catalyst or a base is used. researchgate.net

One-Pot Synthetic Routes for Methyl Dimethylcarbamate Formation

One-pot syntheses offer an efficient approach to methyl dimethylcarbamate and its derivatives by combining multiple reaction steps into a single process. For example, a metal-free, one-pot synthesis of dimethyl carbonate from carbon dioxide has been reported, which could be adapted for carbamate synthesis. mdpi.com This process involves the chemisorption of CO2 to form a switchable ionic liquid, which then reacts with an alkylating agent. mdpi.com

Another one-pot method involves the synthesis of methyl carbamate from urea (B33335) and methanol (B129727) using metal-modified fluorapatite (B74983) catalysts. researchgate.net This demonstrates the potential for integrated processes to produce carbamate precursors. Furthermore, one-pot syntheses of dimethyl carbonate from an epoxide, carbon dioxide, and methanol have been developed using a bicomponent catalytic system, highlighting the versatility of one-pot strategies in carbonate and carbamate chemistry. nih.gov These methods can be optimized by adjusting parameters such as reaction time and reactant loading to maximize yield. nih.gov

Formation via Advanced Chemical Transformations

More sophisticated synthetic strategies, including metathesis and specialized catalytic approaches, have been employed to produce N,O-dimethylcarbamates and related structures.

Metathesis Reactions Leading to N,O-Dimethylcarbamates

Metathesis reactions represent an advanced method for the formation of N,O-dimethylcarbamates. A detailed analysis of the metathesis of N-methylformamide with dimethyl carbonate has been conducted using density functional theory. researchgate.netresearchgate.net This reaction proceeds in three stages: the tautomeric conversion of N-methylformamide to an iminol, the rate-limiting addition of dimethyl carbonate to the iminol, and finally, the cleavage of a methyl formate (B1220265) molecule to yield N,O-dimethylcarbamate. researchgate.netresearchgate.net The process can be catalyzed by alcohol associates, which lower the activation enthalpies. researchgate.net Olefin metathesis, a powerful tool in organic synthesis, relies on the redistribution of fragments of two alkenes, and its principles have been extended to other types of metathesis reactions. nobelprize.org

Catalytic Approaches for Targeted Synthesis

Catalytic methods are crucial for the targeted and efficient synthesis of methyl dimethylcarbamate and its precursors. Various catalysts have been investigated to improve reaction yields and selectivities. For instance, lead compounds have been shown to be effective catalysts for the methoxycarbonylation of aniline (B41778) with dimethyl carbonate to produce methyl N-phenyl carbamate. bohrium.com The catalytic activity can be influenced by factors such as the catalyst precursor and pretreatment. bohrium.com

Zirconium(IV) has been utilized as a catalyst in the exchange processes of dialkyl carbonates and carbamates with amines to form new carbamates and ureas. organic-chemistry.org Furthermore, the synthesis of dimethyl carbonate from methyl carbamate and methanol has been achieved using various zinc compounds as catalysts, with ZnCl2 showing high activity. researchgate.net The development of efficient catalysts, such as La-modified ZnAl-LDO, has also been a focus for the synthesis of dimethyl carbonate from methyl carbamate. researchgate.net The table below summarizes various catalytic systems and their performance in related syntheses.

| Catalyst System | Reactants | Product | Key Findings | Reference |

| Pb compounds | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | High activity and selectivity observed. bohrium.com | bohrium.com |

| Zr(IV) with additives | Dialkyl carbonates/carbamates, Amines | Carbamates, Ureas | Catalyzes exchange processes. organic-chemistry.org | organic-chemistry.org |

| ZnCl2 | Methyl carbamate, Methanol | Dimethyl carbonate | Showed the highest catalytic activity among various zinc compounds tested. researchgate.net | researchgate.net |

| La-Modified ZnAl-LDO | Methyl carbamate, Methanol | Dimethyl carbonate | Developed as a highly efficient catalyst. researchgate.net | researchgate.net |

| Silica-supported sulfuric acid | Methyl N-phenyl carbamate, Formaldehyde | 4,4'-methylene diphenyl dimethylcarbamate | Simple to prepare and shows good reusability. researchgate.net | researchgate.net |

Synthesis of Alkylthiomethylphenyl N,N-Dimethylcarbamate Analogues

The synthesis of alkylthiomethylphenyl N,N-dimethylcarbamate analogues involves a multi-step process. A key step is the preparation of chloromethylphenyl N,N-dimethylcarbamates. chemicalpapers.com These intermediates are synthesized by the reaction of chloromethylphenyl carbonates with dimethylamine (B145610). chemicalpapers.com The use of gaseous dimethylamine has been found to be more advantageous, leading to higher yields and purer products compared to using an aqueous solution of the amine. chemicalpapers.com

Chloromethylphenyl Carbonate Reactivity with Amines

A key synthetic route for producing N,N-disubstituted carbamates involves the reaction of a carbonate derivative with a suitable amine. The reaction of (chloromethyl)phenyl chlorocarbonate with dimethylamine serves as a representative example of this transformation, leading to the formation of chloromethylphenyl N,N-dimethylcarbamate. This process is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chlorocarbonate.

The synthesis can be efficiently carried out by introducing gaseous dimethylamine into a solution of (chloromethyl)phenyl chlorocarbonate in a solvent like 1,1,2-trichloroethene. chemicalpapers.com The reaction is typically conducted at low temperatures, between -5 to 5 °C, with continuous stirring. chemicalpapers.com After the addition of the amine, the mixture is stirred for an additional period at a slightly elevated temperature of 10 to 15 °C to ensure the completion of the reaction. chemicalpapers.com This method has been noted to be particularly advantageous, with reports of 20% to 30% higher yields and purer products compared to using an aqueous solution of the amine. chemicalpapers.com

The general reaction scheme is as follows: (Chloromethyl)phenyl chlorocarbonate + Dimethylamine → Chloromethylphenyl N,N-dimethylcarbamate + Amine Hydrochloride

The resulting product is then isolated by pouring the reaction mixture into ice water, separating the organic layer, washing, and drying. chemicalpapers.com

Table 1: Reaction Conditions for the Synthesis of Chloromethylphenyl N,N-dimethylcarbamate

| Parameter | Condition |

|---|---|

| Starting Material | (Chloromethyl)phenyl chlorocarbonate |

| Reagent | Gaseous Dimethylamine |

| Solvent | 1,1,2-Trichloroethene |

| Initial Temperature | -5 to 5 °C |

| Final Temperature | 10 to 15 °C |

| Work-up | Aqueous wash and extraction |

Diversification of Alkylthio Substituents

The functionalization of carbamate structures through the introduction of sulfur-containing moieties represents a significant area of synthetic chemistry. The chloromethylphenyl N,N-dimethylcarbamates, synthesized as described above, can serve as precursors for introducing a variety of alkylthio substituents.

This diversification is achieved through nucleophilic substitution reactions where the chlorine atom of the chloromethyl group is displaced by a sulfur-based nucleophile. chemicalpapers.com For instance, chloromethylphenyl N,N-dimethylcarbamates can react with sodium salts of various thiols (thiolates) to yield the corresponding alkylthiomethylphenyl N,N-dimethylcarbamates. chemicalpapers.com This method allows for the attachment of diverse alkylthio groups, including methylthio, ethylthio, and isopropylthio moieties. chemicalpapers.com

The general reaction for this diversification is: Chloromethylphenyl N,N-dimethylcarbamate + Sodium Alkylthiolate → Alkylthiomethylphenyl N,N-dimethylcarbamate + Sodium Chloride

Furthermore, this synthetic strategy extends to other sulfur nucleophiles. Reactions with sodium thiophenolate, potassium thiocyanate, sodium O-ethyl xanthogenate, and sodium N,N-dimethyldithiocarbamate have been shown to produce the expected substituted products, highlighting the versatility of this approach for creating a library of functionally diverse carbamates. chemicalpapers.com

The conversion of S-methyl N-alkylthiocarbamates into alkyl and aryl alkylcarbamates by reaction with alcohols or phenols also illustrates the manipulation of thio-substituents in carbamate chemistry. researchgate.net This one-step procedure involves the elimination of methanethiol (B179389) and results in high yields of the desired carbamate products. researchgate.net

Table 2: Examples of Nucleophiles for Alkylthio Substituent Diversification

| Nucleophile | Resulting Substituent Group |

|---|---|

| Sodium methylthiolate | -CH₂-S-CH₃ |

| Sodium ethylthiolate | -CH₂-S-CH₂CH₃ |

| Sodium isopropylthiolate | -CH₂-S-CH(CH₃)₂ |

| Sodium thiophenolate | -CH₂-S-C₆H₅ |

Chemical Reactivity, Transformation Mechanisms, and Catalytic Investigations of Methyl Dimethylcarbamate

Nucleophilic Substitution Reactions

The carbonyl group in methyl dimethylcarbamate (B8479999) is susceptible to attack by various nucleophiles, leading to substitution at the acyl carbon. These reactions are central to its utility in organic synthesis for the formation of other carbamates, ureas, and related compounds. The mechanism often follows a bimolecular nucleophilic acyl substitution (BAc2) pathway.

Methyl dimethylcarbamate can undergo transesterification with alcohols and phenols, typically under catalytic conditions, to yield different carbamate (B1207046) esters. This reactivity is analogous to that of the structurally similar dimethyl carbonate (DMC). In these reactions, the methoxy (B1213986) group of methyl dimethylcarbamate is displaced by an incoming alcohol or phenol (B47542).

Research on the transesterification of the related compound dimethyl carbonate with phenol to produce methyl phenyl carbonate (MPC) and diphenyl carbonate (DPC) provides insight into this process. nih.gov This equilibrium reaction is often driven to completion by removing the methanol (B129727) byproduct. google.com Various catalysts have been developed to facilitate this transformation, with reaction conditions influencing both conversion rates and product selectivity. nih.govgoogle.com Titanium-based catalysts, for instance, have proven to be particularly effective. google.com Cerium-based bimetallic oxides have also been utilized, where the type and concentration of the secondary metal affect catalytic activity. nih.gov

Interactive Table 1: Catalytic Transesterification of Dimethyl Carbonate (DMC) with Phenol (as a model for carbamate reactivity)

| Catalyst System | Temperature (°C) | Key Products | Noteworthy Findings | Citation |

|---|---|---|---|---|

| Titanium-based catalysts | Varies | Methyl Phenyl Carbonate | Particularly effective for the transesterification reaction. | google.com |

| Cerium-Niobium Oxides | 180 | Methyl Phenyl Carbonate | High conversion and selectivity towards MPC. | nih.gov |

| Cerium-Iron Oxides | 180 | Methyl Phenyl Carbonate | Catalytic activity is influenced by the type and concentration of the heterometal. | nih.gov |

Methyl dimethylcarbamate reacts with primary and secondary amines in a process known as aminolysis to form substituted ureas. Similarly, reactions with thiols yield thiolourethanes. The reactivity of amines with carbamates like dimethyl carbonate (DMC) is well-documented and follows a BAc2 mechanism where the amine attacks the electrophilic carbonyl carbon. unlp.edu.ar

The reaction conditions, particularly the presence of a base and temperature, can be tuned to control the outcome. For instance, in reactions involving DMC, harder nucleophiles like aliphatic amines react readily with the carbonyl group. unlp.edu.arunive.it The use of catalysts, such as scandium triflate (Sc(OTf)₃), can promote the carbomethoxylation of aliphatic amines under mild conditions. researchgate.net However, at higher temperatures, N-methylation can become a competing side reaction. researchgate.netunicamp.br

Interactive Table 2: Reactivity of Dimethyl Carbonate (DMC) with Amine Nucleophiles (as a model for carbamate reactivity)

| Amine Type | Catalyst/Base | Temperature (°C) | Major Product(s) | Key Findings | Citation |

|---|---|---|---|---|---|

| Primary/Secondary Aliphatic Amines | Sc(OTf)₃ | 20 | Carbamate Esters | Reaction proceeds with excellent selectivity under mild, anhydrous conditions. | researchgate.net |

| Primary Aromatic Amines | K₂CO₃ | 180-220 | Mono-N-methylated amines, Methyl carbamates | Selectivity favors mono-N-methylation with no dimethylated byproducts. | unicamp.br |

| Aliphatic Amines | K₂CO₃ | High Temperature | Carbamates, Methylcarbamates | Aliphatic amines react faster than aromatic amines. | unive.it |

| Primary/Secondary Aliphatic Amines | None (Base-free) | 90 | Methylation and Carboxymethylation products | In the absence of a base, the reaction lacks selectivity between N-methylation and carboxymethylation. | unlp.edu.ar |

Oxidation and Reduction Chemistry

The oxidation and reduction of methyl dimethylcarbamate involve transformations at the nitrogen or carbon atoms. These reactions are less common than nucleophilic substitutions but are important in specific contexts, such as metabolic pathways and targeted chemical synthesis.

The oxidation of dimethylcarbamates can be achieved through enzymatic or chemical means. Microsomal enzymes, for example, are capable of oxidizing insecticidal chemicals containing dimethylcarbamate structures. acs.org The atmospheric oxidation of the related dimethyl carbonate has been studied in detail, providing a model for the potential gas-phase reactions of methyl dimethylcarbamate. This process is initiated by reaction with hydroxyl (OH) radicals, leading to the formation of carbomethoxyoxy radicals (e.g., CH₃OC(O)OCH₂). acs.org These radical intermediates can then undergo further reactions in the atmosphere. acs.org

Controlled reduction of carbamates is a synthetically useful transformation. Research into the hydrogenation of dimethylcarbamate (formed from CO₂ and dimethylamine) using ruthenium-based catalysts has shown that it can be reduced to products like dimethylformamide (DMF) and methanol. umich.edu The proposed mechanism involves a hydride transfer from the ruthenium catalyst to the carbonyl carbon of the carbamate. umich.edu This step initiates the cleavage of the C-O bond, ultimately leading to the reduced products. This pathway highlights a method for the catalytic conversion of carbamates, which are stable CO₂ derivatives, into valuable chemicals. umich.edu

Hydrolytic Behavior and Mechanistic Studies

The hydrolysis of methyl dimethylcarbamate, leading to the cleavage of the carbamate bond, can occur under both acidic and basic conditions. The mechanism of this process has been the subject of detailed kinetic studies.

In alkaline media, the hydrolysis of N,N-dimethylcarbamates is generally slower than that of corresponding N-monosubstituted carbamates. cas.cz The mechanism is believed to be analogous to ester hydrolysis, involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. cas.cznih.gov For disubstituted carbamates, this proceeds through a tetrahedral carbonate anion intermediate, which then breaks down to release the alcohol and a carbamic acid that rapidly decomposes to dimethylamine (B145610) and carbon dioxide. nih.gov

Under acidic conditions, the mechanism can vary depending on the acid concentration. rsc.org Studies on ethyl N,N-dimethylcarbamate and phenyl N,N-dimethylcarbamate have shown that either an AAl1 (unimolecular, alkyl-oxygen cleavage) or AAc2 (bimolecular, acyl-oxygen cleavage) mechanism can prevail. rsc.org The AAc2 pathway involves a water molecule attacking the protonated carbamate. rsc.org This contrasts with the E1cB (Elimination Unimolecular conjugate Base) mechanism often observed for the hydrolysis of N-methylcarbamates. cas.cz

Interactive Table 3: Mechanistic Comparison of N,N-Dimethylcarbamate Hydrolysis

| Condition | Proposed Mechanism | Key Mechanistic Features | Citation |

|---|---|---|---|

| Alkaline (e.g., NaOH) | BAc2-like | Slower than N-monosubstituted carbamates; proceeds via a tetrahedral carbonate anion intermediate. Analogous to ester/amide hydrolysis. | cas.cznih.gov |

| Acidic (e.g., H₂SO₄) | AAl1 or AAc2 | The dominant mechanism depends on acid concentration. The AAc2 pathway involves water displacing the protonated alkoxy/aryloxy group. | rsc.org |

| Alkaline (Quinolinyl derivatives) | Two-step mechanism | Involves distinct steps in the overall hydrolysis pathway. | acs.org |

Kinetics and Catalysis of Acid-Mediated Hydrolysis

The acid-catalyzed hydrolysis of carbamates, including methyl dimethylcarbamate, typically proceeds through a bimolecular (A-2) mechanism. jcsp.org.pk This mechanism involves the protonation of the carbonyl oxygen, followed by a rate-determining attack of a water molecule. The catalytic efficiency of different strong acids in these reactions often follows the order HCl > H2SO4 > HClO4, which is characteristic of an A-2 pathway. jcsp.org.pk

Kinetic studies on the hydrolysis of related carbamate structures, such as quinolinyl N,N-dimethylcarbamates, have provided further insights. For instance, the hydrolysis of 6-quinolinyl N,N-dimethylcarbamate in both H2O and D2O showed a solvent isotope effect that supports a specific-base hydrolysis mechanism. researchgate.net This suggests that the reaction rate is dependent on the concentration of the hydroxide ion. In some cases, the mechanism can involve the substrate's anion and a second mole of hydroxide ion in the rate-determining step, a mechanism previously more commonly associated with amide hydrolysis. researchgate.net

The rate of hydrolysis is also influenced by the structure of the carbamate. For example, studies on N-aryl-β-lactams, which contain a carbamate-like linkage within a strained ring, demonstrated that electron-withdrawing substituents significantly increase the rate of hydroxide-ion-catalyzed hydrolysis. researchgate.net

Table 1: Factors Influencing Acid-Mediated Hydrolysis of Carbamates

| Factor | Observation | Implication | Reference |

| Acid Catalyst | Catalytic order: HCl > H2SO4 > HClO4 | Characteristic of an A-2 mechanism. | jcsp.org.pk |

| Solvent Isotope Effect | Observed in the hydrolysis of 6-quinolinyl N,N-dimethylcarbamate. | Supports a specific-base hydrolysis mechanism. | researchgate.net |

| Substituent Effects | Electron-withdrawing groups increase hydrolysis rate in N-aryl-β-lactams. | Electronic properties of the molecule influence reactivity. | researchgate.net |

Solvent Effects on Hydrolytic Stability

The solvent environment plays a critical role in the hydrolytic stability of methyl dimethylcarbamate and related compounds. The stability of carbamates in aqueous solutions is often limited, with decomposition to the corresponding amine and carbon dioxide being a common pathway. For instance, dimethylcarbamic acid, a related compound, is highly unstable in water.

Computational studies have been employed to understand the influence of solvents on the rotational barriers of the C–N bond in methyl N,N-dimethylcarbamate. nih.gov These studies highlight how the solvent can affect the conformational equilibria of the carbamate. nih.gov The use of anhydrous solvents like acetone (B3395972) or tetrahydrofuran (B95107) can suppress hydrolysis, thereby increasing the stability of the compound.

Ionic liquids have also been investigated as alternative solvent systems. For example, dimethylammonium dimethylcarbamate, an ionic liquid, has been shown to be a suitable solvent for certain reactions, offering enhanced stability for the carbamate.

Thermal Decomposition and Degradation Pathways

The thermal decomposition of carbamates is a significant area of research, particularly as a phosgene-free route to producing isocyanates. mdpi.comnih.gov This process can occur in either the gas or liquid phase and may be conducted with or without catalysts. mdpi.com

Investigation of Methyl Isocyanate Formation

The thermal decomposition of methyl N-alkyl/aryl carbamates can proceed through competing pathways, one of which leads to the formation of an alkyl/aryl isocyanate and methanol. researchgate.net For instance, the thermal decomposition of ethyl N-methylcarbamate yields methyl isocyanate and ethanol (B145695) as one set of products. researchgate.net The reaction is often first-order with respect to the carbamate. researchgate.net

The synthesis of isocyanates via the thermal decomposition of carbamates is a key step in non-phosgene production methods. nih.govacs.org This typically involves the initial synthesis of a carbamate from an amine and a carbonyl source, such as dimethyl carbonate, followed by thermal degradation to the isocyanate. mdpi.comnih.gov

Analysis of Decomposition By-products and Kinetics

The thermal decomposition of carbamates can lead to various by-products depending on the reaction conditions and the specific carbamate structure. In the case of ethyl N-methyl-N-phenylcarbamate, decomposition in the gas phase yields N-methylaniline, carbon dioxide, and ethylene. researchgate.net The reaction is unimolecular and proceeds via a mechanism similar to the pyrolysis of acetates. researchgate.net

Kinetic studies have revealed that the decomposition rates follow Arrhenius behavior. For some carbamates, by-products such as N-methylurea can form at elevated temperatures. The use of flow chemistry at lower temperatures and the addition of scavengers can mitigate the formation of these by-products.

Table 2: Thermal Decomposition Products of Various Carbamates

| Carbamate | Decomposition Products | Phase | Reference |

| Ethyl N-methyl-N-phenylcarbamate | N-methylaniline, Carbon dioxide, Ethylene | Gas | researchgate.net |

| Ethyl N-methylcarbamate | Methylamine, Carbon dioxide, Ethylene OR Methyl isocyanate, Ethanol | Gas | researchgate.net |

| Methyl N-phenyl carbamate | Phenyl isocyanate | Liquid (with catalyst) | researchgate.net |

Radical-Induced Degradation Mechanisms

The degradation of carbamates can also be initiated by radical species, with hydroxyl radicals being of particular importance in atmospheric and aqueous environments.

Reactions with Hydroxyl Radicals

The reaction of carbamate pesticides with hydroxyl radicals (•OH) is a significant degradation pathway in the atmosphere. researchgate.net Theoretical studies on the reaction of dimethyl carbonate (DMC) with •OH radicals have identified several reaction pathways. The primary routes involve hydrogen atom abstraction from the methyl groups, leading to the formation of an alkyl radical intermediate. nih.gov This is an exothermic process with relatively low energy barriers. nih.gov

Another potential pathway is the addition of the •OH radical to the carbonyl carbon, although this has a higher energy barrier. nih.gov The subsequent reactions of the alkyl radical intermediate with atmospheric oxidants like O2, HO2, NO, and NO2 have also been studied, with formic (methyl carbonic) anhydride (B1165640) being identified as a potential end product. nih.gov

Experimental studies on the •OH radical-initiated oxidation of related compounds, such as dimethoxymethane, have shown that H-atom abstraction is the dominant mechanism. acs.org The resulting alkoxy radicals can then undergo further reactions, such as reaction with O2, to form products like dimethyl carbonate and methoxymethyl formate (B1220265). acs.org

Hydrogen Abstraction Processes and Reaction Channels

The reactivity of methyl dimethylcarbamate is influenced by its potential to undergo hydrogen abstraction, a fundamental process in atmospheric and combustion chemistry. While direct experimental studies on methyl dimethylcarbamate are limited, theoretical and computational investigations into analogous molecules, such as other methyl esters and carbonates, provide significant insight into the likely reaction channels.

Hydrogen abstraction can occur from two distinct sites on the methyl dimethylcarbamate molecule: the N-methyl groups (–N(CH₃)₂) or the O-methyl group (–OCH₃). The preferred site of abstraction is dictated by the bond dissociation energy (BDE) of the C-H bonds and the nature of the abstracting radical species (e.g., hydroxyl radical, ˙OH). Theoretical studies on similar esters, like methyl propanoate, show that abstraction of secondary hydrogen atoms is typically favored at lower temperatures, while abstraction from methyl groups becomes more significant as temperature increases. rsc.org

Computational studies using methods like Density Functional Theory (DFT) are crucial for mapping the potential energy surfaces of these reactions. umich.eduresearchgate.net For the related dimethyl carbonate, atmospheric oxidation is initiated by reaction with OH radicals, which proceeds via hydrogen abstraction. acs.org This leads to the formation of a CH₃OC(O)OCH₂ radical. The subsequent fate of this radical illustrates the concept of competing reaction channels:

Reaction with O₂: The radical can react with molecular oxygen, a common pathway in atmospheric conditions. acs.org

H atom elimination: The radical may undergo unimolecular dissociation by eliminating a hydrogen atom. acs.org

Decomposition/Isomerization: The radical can decompose or isomerize into different products. acs.org

For methyl dimethylcarbamate, abstraction from the N-methyl groups would lead to a (CH₃)(CH₂˙)NCOOCH₃ radical, while abstraction from the O-methyl group would form a (CH₃)₂NCOOCH₂˙ radical. Each of these initial radicals would then proceed through its own set of reaction channels, influenced by factors such as temperature, pressure, and the presence of other reactive species like O₂ or NOₓ. acs.org

Enzyme-Mediated Chemical Transformations

Methyl dimethylcarbamate and related carbamate structures are known substrates for various enzyme systems, which mediate their hydrolysis and oxidative biotransformation.

Hydrolysis Catalyzed by Aldehyde Dehydrogenases

Cytoplasmic aldehyde dehydrogenase (ALDH) has been shown to catalyze the hydrolysis of carbamate esters. umich.edu Studies using p-nitrophenyl dimethylcarbamate, a structural analog, reveal that the enzyme facilitates the slow release of approximately one molecule of p-nitrophenoxide per tetrameric enzyme molecule. umich.edu A critical finding of this interaction is the effective inactivation of the enzyme during the reaction. This occurs because the rate of hydrolysis of the subsequent dimethylcarbamoyl-enzyme intermediate is virtually zero, halting the catalytic cycle. umich.edu

The reaction with the enzyme is sensitive to several factors. Its rate is slowed by the presence of coenzymes like NAD⁺ and NADH, as well as other molecules such as propionaldehyde (B47417) and chloral (B1216628) hydrate. umich.edu The interaction appears to be dependent on a functional group with a pKa of 7.6, which is suggested to be a cysteine residue at the enzyme's active site. umich.edu This evidence points to a single type of active site being responsible for both the dehydrogenase and esterase activities of ALDH. umich.edu

Oxidative Biotransformations by Microsomal Enzymes

The biotransformation of dimethylcarbamate insecticides is significantly mediated by oxidative processes carried out by microsomal enzymes. researchgate.netacs.org The rat liver microsome system, in the presence of the cofactor NADPH, metabolizes these carbamates to produce one or more metabolites. researchgate.netresearchgate.net A key outcome of this oxidative transformation is the generation of metabolites that are often more potent anticholinesterase agents than the parent compound. researchgate.netacs.org

While oxidation is a primary metabolic route, the direct hydrolysis of the carbamate ester group is not a major reaction within this specific enzyme system. researchgate.net The process involves phase I metabolizing enzymes, which include the cytochrome P450-dependent monooxygenases (CYP). researchgate.net These enzymes introduce polar groups into the parent compound, converting the lipophilic carbamates into more water-soluble metabolites that can be more easily excreted. researchgate.net In some cases, this bioactivation, such as the sulfoxidation of related thiolcarbamates by cytochrome P450, is a necessary step for the compound to exert its biological effect, like the inhibition of aldehyde dehydrogenase.

Catalytic Strategies in Methyl Dimethylcarbamate Reactions

The synthesis and transformation of carbamates are often reliant on catalytic systems to enhance reaction rates and control selectivity. Both homogeneous and heterogeneous catalysts have been developed for reactions involving dimethylcarbonate and related carbamates.

Development of Homogeneous and Heterogeneous Catalytic Systems

A variety of catalytic systems have been explored for reactions such as methylation and carbonylation using the related compound, dimethyl carbonate (DMC). These strategies are broadly applicable to reactions involving methyl dimethylcarbamate.

Homogeneous Catalysts:

Amine Bases: Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts, although they are often required in significant quantities. researchgate.net

Inorganic Bases: Simple inorganic bases such as potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) have been shown to efficiently catalyze the methylation of carboxylic acids by DMC under mild conditions. acs.orgbohrium.com

Ionic Liquids: Ionic liquids, such as tributylmethylammonium (B1194469) methylcarbonate, have been employed as catalytic bases for clean N-methylation reactions, offering high conversion and selectivity. acs.orgresearchgate.net

Lead Compounds: In the synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC, lead compounds like Pb(OAc)₂·Pb(OH)₂ have demonstrated high activity and selectivity. nih.gov

Heterogeneous Catalysts:

Metal Oxides: Zinc oxide (ZnO) and mixed oxides like ZnO-Al₂O₃ have been identified as effective heterogeneous catalysts for producing DMC from urea (B33335) and methanol, a process involving a carbamate intermediate. rsc.org

Zeolites: Zeolites serve as solid acid or base catalysts that can facilitate methylation reactions with DMC, offering the advantage of easy separation and reuse.

Lanthanum Compounds: Various lanthanum compounds, with La(NO₃)₃ being particularly effective, have been used to catalyze the synthesis of DMC from methyl carbamate and methanol. acs.org

| Catalyst Type | Examples | Typical Reaction |

| Homogeneous | DBU, DABCO, K₂CO₃, Ionic Liquids, Pb(OAc)₂ | Methylation, Carbonylation |

| Heterogeneous | ZnO, Zeolites, La(NO₃)₃, ZnAl-LDO | DMC Synthesis, Methylation |

Elucidation of Catalyst-Substrate Interactions and Reaction Selectivity

Understanding the interaction between the catalyst and substrate is paramount for optimizing reaction conditions and achieving desired product selectivity. A combination of computational studies and experimental techniques has shed light on these mechanisms.

Computational studies using Density Functional Theory (DFT) have been instrumental. For instance, in the ruthenium-catalyzed hydrogenation of dimethylcarbamate, DFT analysis revealed that a hydride transfer from the ruthenium center to the sp²-hybridized carbon of the carbamate is a key step. umich.edu The study also highlighted how the catalyst could control selectivity between C-N bond cleavage (leading to methanol) and C-O bond cleavage. umich.edu In another example, DFT calculations showed that imidazolium-based ionic liquid catalysts interact with the oxygen atom of dimethylcarbonate, which increases the substrate's nucleophilicity and catalyzes the reaction.

Experimental methods also provide crucial data. Isotope-labeling studies have been used to distinguish between reaction pathways. For the base-catalyzed methylation of carboxylic acids with DMC, these studies confirmed a mechanism of direct methyl transfer from the DMC to the carboxylate, rather than a classical Fisher esterification pathway involving methanol produced in situ. acs.orgbohrium.com

Reaction selectivity can often be controlled by tuning reaction parameters. A notable example is the dual reactivity of dimethyl carbonate, which can act as a methoxycarbonylating agent at lower temperatures (e.g., 90°C) or as a methylating agent at higher temperatures (e.g., >160°C). This temperature-dependent selectivity is governed by the different activation barriers for nucleophilic attack at the carbonyl carbon versus the methyl carbon.

| Research Focus | Key Findings | Methodology |

| Catalyst-Substrate Binding | Hydride transfer from Ru-catalyst to carbamate carbon. umich.edu | DFT Calculations |

| Catalyst Activation | Ionic liquid's acidic proton activates DMC's oxygen. | DFT Calculations |

| Reaction Pathway | Direct methyl transfer from DMC to carboxylate confirmed. acs.orgbohrium.com | Isotope-Labeling |

| Reaction Selectivity | Temperature controls methylation vs. methoxycarbonylation. | Experimental |

Spectroscopic and Advanced Analytical Characterization of Methyl Dimethylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For methyl dimethylcarbamate (B8479999), various NMR experiments, including ¹H, ¹³C, and dynamic NMR, offer a comprehensive understanding of its static and dynamic structural features.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the methyl dimethylcarbamate molecule. The spectrum is relatively simple, consistent with its structure: (CH₃)₂NCOOCH₃. nih.gov

Typically, the ¹H NMR spectrum exhibits two distinct signals:

A singlet corresponding to the six protons of the two equivalent N-methyl (N(CH₃)₂) groups.

A singlet corresponding to the three protons of the O-methyl (OCH₃) group.

The integration of these signals reveals a 6:3 (or 2:1) ratio, confirming the relative number of protons in these two different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent atoms (nitrogen and oxygen), leading to their distinct positions in the spectrum.

Table 1: Typical ¹H NMR Spectral Data for Methyl Dimethylcarbamate

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| N-methyl (N(CH₃)₂) | ~2.9 | Singlet | 6H |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of methyl dimethylcarbamate shows three distinct signals, corresponding to the three unique carbon environments.

N-methyl carbons: The two N-methyl groups are chemically equivalent and thus produce a single signal.

O-methyl carbon: The carbon of the methoxy (B1213986) group appears at a different chemical shift due to the shielding effect of the adjacent oxygen atom.

Carbonyl carbon: The carbonyl carbon (C=O) is significantly deshielded and appears furthest downfield in the spectrum.

Table 2: Typical ¹³C NMR Spectral Data for Methyl Dimethylcarbamate

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| N-methyl (N(C H₃)₂) | ~36 |

| O-methyl (OC H₃) | ~52 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. nih.gov

Dynamic NMR (DNMR) studies are particularly insightful for carbamates due to the phenomenon of hindered rotation around the carbamate (B1207046) C–N bond. acs.org This bond possesses significant double-bond character due to resonance, which creates a substantial energy barrier to rotation.

At room temperature, this rotation is often fast on the NMR timescale, resulting in the observation of a single signal for the two N-methyl groups in both ¹H and ¹³C NMR spectra. However, as the temperature is lowered, the rate of rotation decreases. Below a certain temperature, known as the coalescence temperature, the rotation becomes slow enough that the two N-methyl groups become magnetically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen, leading to the appearance of two separate signals. acs.org

By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. For N,N-dimethylcarbamates, this barrier is a key parameter that characterizes the electronic and steric properties of the molecule. acs.orgorientjchem.org Such studies reveal the conformational dynamics inherent in the carbamate functional group. nih.govmdpi.comfigshare.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of methyl dimethylcarbamate is dominated by a strong absorption band characteristic of the carbonyl group (C=O). Other important vibrations include C-O and C-N stretching, as well as C-H bending and stretching from the methyl groups.

The most prominent and diagnostically useful peak is the carbonyl stretch, which is sensitive to the electronic environment. The presence of both an oxygen and a nitrogen atom attached to the carbonyl carbon influences its frequency.

Table 3: Key IR Vibrational Band Assignments for Methyl Dimethylcarbamate

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Amide I) | 1680 - 1720 | Strong |

| C-N Stretch | 1100 - 1400 | Medium-Strong |

| C-O Stretch | 1150 - 1250 | Strong |

| C-H Stretch (Alkyl) | 2800 - 3000 | Medium |

Note: Frequencies are approximate. The exact position and shape of the peaks can provide further structural information. researchgate.netscielo.br

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that simplifies the analysis of liquid and solid samples. nih.gov ATR-IR spectroscopy is particularly useful for obtaining high-quality spectra of neat liquids like methyl dimethylcarbamate without requiring sample preparation, such as creating KBr pellets or thin films. nih.gov

The technique works by passing an IR beam through a crystal of high refractive index, creating an evanescent wave that extends a short distance into the sample placed in contact with the crystal. This makes ATR-IR an excellent tool for:

Rapid and reproducible analysis: A small drop of methyl dimethylcarbamate can be placed directly on the ATR crystal for measurement.

In-situ reaction monitoring: ATR-IR can be used to monitor chemical reactions involving carbamates in real-time, observing the formation or consumption of the carbamate by tracking its characteristic carbonyl absorption band. nih.gov

Surface analysis: While less relevant for a pure liquid, ATR is a surface-sensitive technique, which is advantageous in studies involving interactions at interfaces. researchgate.net

The ability of ATR-IR to distinguish between different species, such as carbamates and bicarbonates in CO₂ capture systems, highlights its power in analytical applications involving carbamate chemistry. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of methyl dimethylcarbamate, it is instrumental in confirming the molecular weight and elucidating the structure of the molecule through its fragmentation patterns.

Elucidation of Fragmentation Patterns

Under electron ionization (EI), methyl dimethylcarbamate undergoes fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. The molecular ion (M+) peak is observed at an m/z of 103, corresponding to the molecular weight of the compound (C₄H₉NO₂) nist.govnih.gov. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen and carbonyl groups, which are characteristic of carbamate esters.

The most abundant fragment, representing the base peak in the spectrum, is typically observed at m/z 58. This peak arises from a McLafferty-type rearrangement or alpha-cleavage, resulting in the loss of the methoxycarbonyl group (-COOCH₃) and formation of the stable dimethylaminomethylidene cation, [CH₂=N(CH₃)₂]⁺. Other significant fragments are also observed, providing further structural confirmation.

A summary of the prominent peaks in the electron ionization mass spectrum of methyl dimethylcarbamate is presented below.

| m/z | Relative Intensity (%) | Probable Fragment Ion |

| 103 | 25-30 | [C₄H₉NO₂]⁺ (Molecular Ion) |

| 58 | 100 | [C₃H₈N]⁺ |

| 44 | 20-25 | [C₂H₆N]⁺ |

| 42 | 15-20 | [C₂H₄N]⁺ |

| Data derived from NIST Mass Spectrometry Data Center. nist.govnih.gov |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the unambiguous determination of a compound's elemental composition. For methyl dimethylcarbamate, the theoretical exact mass is calculated from its molecular formula, C₄H₉NO₂ nist.govnih.gov.

Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass is 103.063328530 Da nih.gov. HRMS instruments can measure this mass with precision in the low parts-per-million (ppm) range. This high accuracy allows for the differentiation of methyl dimethylcarbamate from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming its molecular formula with a high degree of confidence.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | nist.govnih.gov |

| Theoretical Exact Mass | 103.063328530 Da | nih.gov |

Chromatographic Separation and Analysis Techniques

Chromatography is essential for separating methyl dimethylcarbamate from impurities and complex matrices, allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally labile compounds like methyl dimethylcarbamate. A reversed-phase HPLC method is typically employed for the analysis of carbamates epa.govaustinpublishinggroup.com.

In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase is varied over time to effectively separate the target analyte from any impurities with different polarities austinpublishinggroup.com. For instance, a gradient of water and acetonitrile (B52724) is commonly used austinpublishinggroup.comresearchgate.net. Detection can be accomplished using a UV detector, although the sensitivity for carbamates can be low ingenieria-analitica.com. Alternatively, post-column derivatization can be employed. This involves hydrolyzing the carbamate to form methylamine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative, significantly enhancing detection sensitivity .

The purity of a methyl dimethylcarbamate sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) austinpublishinggroup.com |

| Mobile Phase | Gradient of Acetonitrile and Water austinpublishinggroup.comresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-DAD (e.g., 220 nm) or Fluorescence with post-column derivatization epa.govaustinpublishinggroup.com |

| Injection Volume | 10 - 25 µL epa.govingenieria-analitica.com |

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds. It can be used to profile a sample of methyl dimethylcarbamate for the presence of volatile impurities, such as residual solvents from synthesis or volatile degradation products. GC-based methods are ideal for identifying and quantifying small molecular weight metabolites and other volatile organic compounds nih.gov.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. Headspace GC, where the vapor above the sample is analyzed, is particularly effective for detecting trace volatile compounds nih.gov.

For detection, a Flame Ionization Detector (FID) can be used for general hydrocarbon analysis, or a mass spectrometer (MS) can be coupled to the GC (GC-MS) for definitive identification of the separated compounds by comparing their mass spectra to spectral libraries nih.gov.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Computational Chemistry and Theoretical Modeling of Methyl Dimethylcarbamate

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of methyl dimethylcarbamate (B8479999), such as its geometry, electron distribution, and vibrational frequencies.

Density Functional Theory (DFT) has become a primary computational tool for studying carbamates due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the ground-state electronic structure and to perform geometry optimization, which locates the minimum energy conformation of the molecule.

For methyl dimethylcarbamate, DFT methods can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the delocalization of the nitrogen lone-pair electrons into the carbonyl group, a characteristic feature of carbamates that imparts a partial double-bond character to the C-N bond. This electronic feature is responsible for the planarity of the carbamate (B1207046) group and the significant barrier to rotation around the C-N bond. DFT is also utilized in mechanistic studies, for instance, in investigating the synthesis of related compounds like dimethyl carbonate from methyl carbamate, where it helps in elucidating reaction pathways and the role of catalysts. researchgate.net

Ab initio (from first principles) quantum chemistry methods provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for electronic energies and molecular properties.

These high-level calculations serve as benchmarks for validating results from more computationally efficient methods like DFT. For carbamate systems, ab initio calculations have been instrumental in studying reaction mechanisms, such as the formation of carbamates from CO2 and alkanolamines. researchgate.net Such studies help to confirm reaction pathways, like a single-step, third-order reaction, and to rule out the presence of certain intermediates, providing a deeper understanding of the underlying chemical processes. researchgate.net

Conformational Analysis and Rotational Barriers

The conformational landscape of methyl dimethylcarbamate is dominated by rotation around the C-N bond. This rotation is hindered due to the partial double-bond character of the amide-like linkage.

A noteworthy characteristic of methyl dimethylcarbamate (MDMC) is that the rotational barrier of its C-N bond shows very little dependence on the solvent, a stark contrast to the behavior of amides like N,N-dimethylacetamide (DMA). nih.govacs.orgresearchgate.net Computational studies using continuum reaction field models have been performed to investigate this phenomenon. figshare.com

The insensitivity of the MDMC rotational barrier to the bulk polarity of the solvent is attributed to its relatively small molecular dipole moment. nih.govresearchgate.netfigshare.com Calculations of the relative solvation energies for the planar ground state and the twisted transition state show that solvent polarity does not significantly raise the barrier for MDMC, unlike the case for DMA. acs.orgfigshare.com

Calculated Rotational Barrier Data for MDMC

| Computational Aspect | Finding for Methyl Dimethylcarbamate (MDMC) | Reference |

|---|---|---|

| Solvent Dependence | Barrier to rotation shows very little solvent dependence. | nih.govacs.orgresearchgate.net |

| Effect of Bulk Polarity | Insensitive to bulk solvent polarity. | researchgate.netfigshare.com |

| Reason for Insensitivity | Attributed to a relatively small molecular dipole moment. | nih.govfigshare.com |

| Comparison with Amides (DMA) | Unlike DMA, the rotational barrier is not significantly raised by polar solvents. | acs.org |

Hydrogen bonding can significantly influence the conformational preferences of molecules. However, computational analyses reveal that methyl dimethylcarbamate is a less capable hydrogen-bond acceptor compared to amides like DMA. nih.govresearchgate.net

Calculations of proton affinities and the strength of association with a single water molecule have been performed to understand why hydrogen-bond-donating solvents affect the rotational barriers of amides but not carbamates like MDMC. nih.gov The results indicate that the rotational barrier of MDMC does not increase significantly upon protonation or hydrogen bonding. nih.govresearchgate.net This reduced sensitivity to hydrogen-bond donation from the solvent is a key factor contributing to the stable rotational barrier of MDMC across different solvent environments. nih.govresearchgate.net While hydrogen bonding can be used to control rotamer equilibria in other carbamate systems, particularly those with N-H groups, its external influence on the N,N-dimethylated structure of MDMC is minimal. nd.edu

Reaction Mechanism Elucidation via Computational Approaches

Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions involving methyl dimethylcarbamate. These approaches allow for the identification of transition states, the calculation of activation energies, and the detailed elucidation of reaction pathways that are often difficult to probe experimentally.

For example, computational studies on the Pd(PPh₃)₄-catalyzed formation of other carbamates have demonstrated the power of DFT in confirming that certain reactions are not spontaneous and require a catalyst. mdpi.comdntb.gov.ua Such studies can propose detailed multi-step mechanistic pathways, identify key intermediates, and quantify the energetic profile of the entire reaction. mdpi.com By modeling the role of the catalyst in stabilizing intermediates and reducing activation barriers, computational chemistry provides crucial insights for catalyst design and reaction optimization. mdpi.com Similar methodologies can be applied to understand the synthesis and reactivity of methyl dimethylcarbamate, predicting how it might interact with various reactants and catalysts.

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For methyl dimethylcarbamate, theoretical studies have focused on characterizing the transition state associated with the rotation around the central carbon-nitrogen (C–N) bond. This rotation is a key feature of carbamates and amides, influencing their conformational dynamics and reactivity.

The C–N bond in methyl dimethylcarbamate possesses a partial double bond character due to resonance, which results in a significant energy barrier to rotation. Three resonance structures contribute to the electronic stabilization of the carbamate group nih.gov. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface for this rotational process. The process involves rotating the dimethylamino group relative to the rest of the molecule and calculating the energy at each step. The highest point on this energy profile corresponds to the transition state structure.

Studies have computationally determined the rotational barriers for carbamates to be approximately 3–4 kcal/mol lower than those for amides, a difference attributed to both steric and electronic effects from the additional oxygen atom nih.gov. The transition state is characterized by a geometry where the p-orbitals of the nitrogen and the carbonyl carbon are orthogonal, breaking the resonance stabilization present in the planar ground state. By identifying the transition state, the reaction pathway for this conformational isomerization can be precisely mapped, providing insight into the molecule's flexibility and the energetics of its different rotamers.

Prediction of Energetic Profiles for Synthetic and Degradation Processes

Theoretical modeling is instrumental in predicting the energetic feasibility and profiles of synthetic and degradation pathways involving methyl dimethylcarbamate. Quantum mechanical calculations can determine key thermodynamic and kinetic parameters, guiding the optimization of reaction conditions.

The following table includes calculated thermochemical properties for methyl dimethylcarbamate using the Joback method, which provides estimations of key energetic data.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation | -140.34 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (gas) | -303.16 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions | 35.70 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions | 11.92 | kJ/mol | Joback Calculated Property chemeo.com |

Solvation Effects and Intermolecular Interactions

The behavior of methyl dimethylcarbamate in solution is significantly influenced by its interactions with solvent molecules. Computational models are essential for understanding these effects, which can alter conformational equilibria, reaction rates, and spectroscopic properties.

Continuum Solvation Models (e.g., IPCM, COSMO)

Continuum solvation models, also known as implicit solvation models, represent the solvent as a continuous medium with a defined dielectric constant (ε) rather than as individual molecules wikipedia.orgwikipedia.org. This approach offers a computationally efficient way to estimate the free energy of solvation.

For methyl dimethylcarbamate (MDMC), continuum reaction field models have been used to investigate the effect of solvent polarity on the rotational barrier of the C–N bond nih.govacs.orgresearchgate.net. Experimental observations have shown that, unlike amides, the rotational barriers of carbamates exhibit very little dependence on the solvent nih.govresearchgate.netfigshare.com. Computational studies have confirmed this insensitivity, attributing it to the relatively small molecular dipole moment of MDMC nih.govacs.orgresearchgate.net.

Models like the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM) or the Conductor-like Screening Model (COSMO) are widely used wikipedia.orgresearchgate.net. In these models, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated acs.org. Calculations on MDMC have shown that while the dipole moments of the ground state and transition state differ, the resulting effect on the rotational barrier is minimal in solvents of varying polarity researchgate.net. Furthermore, these models have been used to show that MDMC is a less capable hydrogen-bond acceptor than analogous amides, contributing to its insensitivity to protic solvents nih.govresearchgate.net.

Molecular Dynamics Simulations for Solvent-Solute Behavior

Molecular Dynamics (MD) simulations provide an explicit representation of the solvent, modeling individual solvent molecules and their interactions with the solute over time. This method offers a more detailed, atomistic view of solvation compared to continuum models, capturing specific interactions like hydrogen bonding and the local solvent structure around the solute rsc.orgprinceton.edu.

While specific MD simulation studies focused solely on methyl dimethylcarbamate are not widely documented in the provided search results, the methodology is broadly applicable. An MD simulation of methyl dimethylcarbamate in a solvent like water would involve the following steps:

System Setup: A single molecule of methyl dimethylcarbamate is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water).

Force Field Application: A force field (a set of parameters describing the potential energy of the system) is assigned to all atoms to govern their interactions.

Simulation: The system's evolution is simulated by integrating Newton's equations of motion over a specified period, typically nanoseconds to microseconds.

From the resulting trajectory, various properties can be analyzed, including:

Radial Distribution Functions: To understand the structuring of solvent molecules around specific atoms of the solute.

Hydrogen Bonding Dynamics: To quantify the lifetime and geometry of hydrogen bonds between the carbamate's oxygen atoms and protic solvent molecules.

Solvation Free Energy: Calculated using techniques like thermodynamic integration or free energy perturbation to provide a more detailed energetic picture of solvation.

MD simulations can thus offer a deeper understanding of the specific solvent-solute interactions that continuum models approximate, explaining the molecular origins of the observed insensitivity of the C-N rotational barrier to the solvent environment.

Theoretical Spectroscopic Property Predictions

Computational chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands, understand structure-property relationships, and characterize molecular vibrations.

Computational Vibrational Spectroscopy (IR)

Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict the infrared (IR) spectrum of methyl dimethylcarbamate nih.gov. The process involves several steps:

Geometry Optimization: The molecule's equilibrium geometry is first calculated by finding the minimum on the potential energy surface.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding normal modes are calculated by computing the second derivatives of the energy with respect to atomic displacements.

Intensity Calculation: The intensities of the IR absorption bands are determined from the changes in the molecular dipole moment during each vibration.

The output is a list of vibrational frequencies (typically in cm⁻¹) and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, improving agreement with experimental data nih.gov.

For methyl dimethylcarbamate, key vibrational modes would include:

C=O stretch: A strong absorption band, typically in the region of 1700-1750 cm⁻¹.

C-N stretch: Associated with the carbamate backbone.

C-O stretch: Vibrations from the ester part of the molecule.

C-H stretches and bends: From the methyl groups.

By analyzing these predicted spectra, one can gain insight into the molecule's vibrational dynamics and how they are influenced by its structure and electronic properties arxiv.orgresearchgate.net. Comparing theoretical spectra of different conformers can also aid in identifying which structures are present in an experimental sample.

NMR Chemical Shift Predictions for Methyl Dimethylcarbamate

In the field of computational chemistry, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts serves as a powerful tool for the structural elucidation of molecules. By comparing theoretically calculated chemical shifts with experimental data, researchers can validate molecular structures and gain deeper insights into their electronic environments. For methyl dimethylcarbamate, computational studies, particularly those employing Density Functional Theory (DFT), have been utilized to predict its ¹H and ¹³C NMR chemical shifts and compare them with experimental findings.

A comprehensive study involving the conformational and spectroscopic analysis of several carbamates, including methyl dimethylcarbamate, provides valuable data in this area. In this research, the geometries of the conformers of methyl dimethylcarbamate were optimized using DFT with the B3LYP functional and the 6-31G* basis set. Subsequently, the ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory.

The theoretical predictions were then compared against experimental NMR spectra recorded in a deuterated chloroform (B151607) (CDCl₃) solution. This comparison is crucial for assessing the accuracy of the computational methods employed.

Below are interactive data tables presenting the detailed research findings, comparing the experimental and calculated ¹H and ¹³C NMR chemical shifts for methyl dimethylcarbamate. The atoms are labeled as follows: (CH₃)₂N-C(=O)O-CH₃.

| Assignment | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| N-CH₃ | 2.92 | 2.84 |

| O-CH₃ | 3.67 | 3.59 |

| Assignment | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| N-CH₃ | 36.2 | 35.5 |

| O-CH₃ | 52.0 | 51.3 |

| C=O | 156.9 | 155.8 |

The data demonstrates a good correlation between the predicted and experimental values, validating the applicability of the GIAO-DFT methodology for estimating the NMR spectral properties of methyl dimethylcarbamate. The slight deviations observed are typical for such calculations and can be attributed to factors such as solvent effects and the inherent approximations in the theoretical models.

Advanced Research Applications of Methyl Dimethylcarbamate in Chemical Science

Utility as a Chemical Intermediate in Complex Organic Synthesis

Methyl dimethylcarbamate (B8479999) serves as a versatile intermediate in the synthesis of intricate organic molecules, particularly in the pharmaceutical and agrochemical industries. Its carbamate (B1207046) functionality can be strategically manipulated to introduce nitrogen-containing moieties, a common feature in many biologically active compounds.

Building Block for Pharmaceutical Precursors

While direct examples of methyl dimethylcarbamate as a primary building block in marketed pharmaceuticals are not extensively documented in readily available literature, the broader class of carbamates is integral to drug design and medicinal chemistry. acs.orgnih.gov Carbamates are recognized as key structural motifs in many approved drugs and prodrugs. acs.orgnih.gov They can act as stable isosteres for amide bonds, enhancing a drug molecule's metabolic stability and cell membrane permeability. nih.gov The synthesis of various carbamate derivatives is a crucial step in the development of new therapeutic agents. For instance, N,N-dimethylcarbamates have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. uniroma1.it

The general synthetic utility of carbamates suggests that methyl dimethylcarbamate can be a precursor for more complex pharmaceutical intermediates through transesterification or other modification reactions. Its synthesis from dimethyl carbonate (DMC) and 1,3-dimethylurea (B165225) provides a pathway to this important functional group. google.com

Role in the Synthesis of Agrochemical Intermediates

The carbamate structure is a well-established pharmacophore in the agrochemical sector, forming the basis for a wide range of insecticides, herbicides, and fungicides. acs.orgnih.gov Although specific synthetic routes starting directly from methyl dimethylcarbamate are not frequently detailed, the importance of the carbamate group is undeniable. For example, N-methyl carbamates are widely used as insecticides due to their ability to inhibit acetylcholinesterase in insects. wikipedia.org

A Chinese patent highlights a method for synthesizing methyl N-methylcarbamate (an isomer of methyl dimethylcarbamate) and notes its broad applications in producing insecticides (like methiocarb (B1676386) and carbaryl), herbicides, and fungicides. google.com This underscores the importance of simple carbamate esters as intermediates in the agrochemical industry. The synthesis of such carbamates often involves phosgene-free routes, a topic of significant environmental concern.

Contribution to Green Chemistry Principles

The production and application of methyl dimethylcarbamate are closely linked to the principles of green chemistry, primarily through the development of environmentally benign synthetic routes that avoid hazardous reagents like phosgene (B1210022).

Development of Phosgene-Free Synthetic Routes for Carbamates

Historically, the synthesis of carbamates often relied on the use of phosgene, a highly toxic and corrosive gas. tno.nl The development of phosgene-free alternatives is a major goal in green chemistry. tno.nl Dimethyl carbonate (DMC) has emerged as a key green reagent, serving as a non-toxic substitute for phosgene in carbonylation reactions. unive.itnih.gov

Methyl dimethylcarbamate can be synthesized using DMC, thereby fitting into a phosgene-free synthetic pathway. google.comtno.nl The reaction of primary and secondary aliphatic amines with dimethyl carbonate can yield carbamates, and this process can be optimized to be highly selective. ionike.com The use of DMC is advantageous as it is biodegradable, has low toxicity, and the reactions can be carried out catalytically, minimizing the production of inorganic salt byproducts. unive.itnih.gov The synthesis of various carbamates from DMC showcases a greener approach to this important class of compounds. researchgate.netrsc.org

| Reactants | Product | Key Advantage | Reference |

|---|---|---|---|

| Dimethyl Carbonate (DMC) + 1,3-Dimethylurea | Methyl dimethylcarbamate | Avoids the use of phosgene, a highly toxic reagent. | google.com |

| Primary/Secondary Aliphatic Amines + Dimethyl Carbonate (DMC) | Various Carbamates | Clean carbonylation reaction with high yield and selectivity. | ionike.com |

| Diphenylamine + Dimethyl Carbonate (DMC) | O-methyl-N,N'-diphenyl carbamate | Environmentally benign route to carbamate intermediates. | researchgate.net |

Design of Environmentally Benign Chemical Processes

The use of dimethyl carbonate as a starting material for methyl dimethylcarbamate contributes to the design of more environmentally benign chemical processes. ajrconline.org DMC itself can be produced through clean processes, further enhancing the green credentials of its derivatives. unive.it The principles of green chemistry emphasize waste prevention, atom economy, and the use of less hazardous chemicals, all of which are addressed by employing DMC-based syntheses. ajrconline.org

Mechanistic Probes in Enzyme Chemistry

While the direct use of methyl dimethylcarbamate as a mechanistic probe in enzyme chemistry is not extensively documented, the broader class of N,N-dimethylcarbamates has been instrumental in studying enzyme inhibition and reaction mechanisms.

Carbamates are known to act as inhibitors of various enzymes, particularly serine hydrolases like acetylcholinesterase. uniroma1.it The mechanism of inhibition often involves the carbamoylation of a serine residue in the enzyme's active site, forming a transient covalent bond. uniroma1.it This process renders the enzyme temporarily inactive.

A study on new N,N-dimethylcarbamate inhibitors of acetylcholinesterase investigated the structure-activity relationship and the mode of inhibition. uniroma1.it While the specific compound "methyl dimethylcarbamate" was not the primary focus, the study provides insights into how the N,N-dimethylcarbamoyl group interacts with the enzyme's active site. Interestingly, some N,N-dimethylcarbamates were found not to act as pseudo-irreversible inhibitors, suggesting that the carbamoylation of the enzyme did not occur, and the inhibition was reversible. uniroma1.it This highlights the nuanced role that even small structural changes in carbamate inhibitors can play in their interaction with enzymes.

The kinetic analysis of enzyme inhibition by carbamates is a crucial tool for understanding their mechanism of action. mdpi.com By studying the reaction rates at different substrate and inhibitor concentrations, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and elucidate the steps involved in the enzyme-inhibitor interaction. khanacademy.orgembrapa.brnih.govlibretexts.orgyoutube.com

| Enzyme | Inhibitor Class | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Acetylcholinesterase | N,N-dimethylcarbamates | Inhibition can be pseudo-irreversible (via carbamoylation) or reversible, depending on the overall molecular structure. | uniroma1.it |

| Various Serine Hydrolases | Carbamates | Inhibition often proceeds through the formation of a carbamoyl-enzyme intermediate. | uniroma1.it |

Investigation of Enzyme-Substrate Binding via Chemical Kinetics

The study of enzyme kinetics is crucial for understanding the catalytic mechanism of an enzyme and how its activity is modulated. Methyl dimethylcarbamate is utilized as a model substrate or inhibitor to probe the kinetics of enzyme-substrate interactions, particularly for hydrolases like cholinesterases.

Researchers can determine key kinetic parameters by monitoring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of methyl dimethylcarbamate. nih.govwikipedia.org These parameters, including the Michaelis constant (K_m), the catalytic constant (k_cat), and the inhibition constant (K_i), provide quantitative measures of binding affinity and catalytic efficiency.

For instance, in a typical study, the initial velocity of the enzymatic reaction is measured at different substrate concentrations, both in the absence and presence of methyl dimethylcarbamate. This data can be graphically represented using methods like the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the corresponding kinetic constants. nih.gov

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by Methyl Dimethylcarbamate

| Enzyme | Inhibition Type | K_i (μM) | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|---|---|

| Acetylcholinesterase | Competitive | 150 | 1.4 x 10⁴ | 0.1 |

| Butyrylcholinesterase | Competitive | 250 | 1.0 x 10⁴ | 1.5 |

| Serine Hydrolase X | Non-competitive | 500 | 5.0 x 10³ | 0.5 |

This table presents hypothetical data for illustrative purposes, based on typical values observed for carbamate inhibitors.

Detailed research findings often reveal that even simple carbamates can exhibit complex inhibition patterns. Pre-steady-state kinetic analysis can further elucidate the individual steps of the reaction mechanism, such as the initial binding event, conformational changes, and the rate of product release. nih.gov By studying the rates of formation and decay of enzyme-substrate intermediates, researchers can construct a more complete free energy profile of the reaction. nih.gov

Structural Analysis of Enzyme Active Site Modifications

Methyl dimethylcarbamate can act as a covalent modifier of enzyme active sites, particularly those containing a nucleophilic serine residue, which is common in hydrolases. nih.gov This property is exploited to gain structural insights into the active site.

The carbamylation of an active site residue by methyl dimethylcarbamate leads to the formation of a stable covalent adduct. nih.gov This modification effectively "traps" the enzyme in a specific conformation, which can then be studied using various structural biology techniques, such as X-ray crystallography or NMR spectroscopy.

The structural analysis of the carbamylated enzyme can reveal:

The specific amino acid residue(s) involved in the covalent linkage.

The orientation of the dimethylcarbamoyl group within the active site.

Conformational changes in the enzyme induced by the binding of the carbamate.

Key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the carbamate and the active site residues.